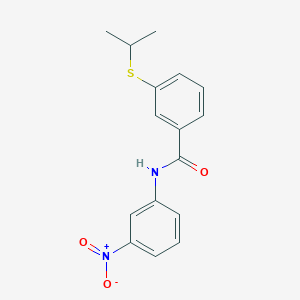

3-(isopropylthio)-N-(3-nitrophenyl)benzamide

Description

3-(Isopropylthio)-N-(3-nitrophenyl)benzamide is a benzamide derivative characterized by an isopropylthio (-S-iPr) substituent at the 3-position of the benzoyl ring and a nitro (-NO₂) group at the 3-position of the aniline moiety. For example, 4-nitro-N-(3-nitrophenyl)benzamide () was synthesized via acylation of 3-nitroaniline with 4-nitrobenzoyl chloride . Similarly, the target compound could be prepared by reacting 3-nitroaniline with a 3-(isopropylthio)benzoyl chloride derivative.

Benzamides with functionalized aromatic rings are of interest due to their diverse applications, including use as intermediates in polymer synthesis () or bioactive agents ().

Properties

IUPAC Name |

N-(3-nitrophenyl)-3-propan-2-ylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3S/c1-11(2)22-15-8-3-5-12(9-15)16(19)17-13-6-4-7-14(10-13)18(20)21/h3-11H,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVXLALDDRNPUGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(isopropylthio)-N-(3-nitrophenyl)benzamide can be achieved through a multi-step process. One common method involves the following steps:

Nitration of Benzamide: Benzamide is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield 3-nitrobenzamide.

Thioether Formation: The 3-nitrobenzamide is then reacted with isopropylthiol in the presence of a base such as sodium hydride or potassium carbonate to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(isopropylthio)-N-(3-nitrophenyl)benzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium dithionite.

Oxidation: The isopropylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium catalyst, sodium dithionite.

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Reduction: 3-(isopropylthio)-N-(3-aminophenyl)benzamide.

Oxidation: 3-(isopropylsulfinyl)-N-(3-nitrophenyl)benzamide or 3-(isopropylsulfonyl)-N-(3-nitrophenyl)benzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-(isopropylthio)-N-(3-nitrophenyl)benzamide is an organic compound belonging to the class of benzamides. It is characterized by an isopropylthio group attached to the benzene ring and a nitrophenyl group attached to the amide nitrogen. This compound has several applications in scientific research, including medicinal chemistry, materials science, and biological studies.

Scientific Research Applications

- Medicinal Chemistry: this compound can be employed as a building block in synthesizing potential pharmaceutical agents, particularly those targeting specific enzymes or receptors. For example, N-(2-aminoethyl)-N-benzyloxyphenyl benzamides have been identified as potent Trypanosoma brucei inhibitors, showcasing the potential of benzamide derivatives in antiparasitic drug discovery .

- Materials Science: The unique structural features of this compound make it suitable for developing novel materials with specific electronic or optical properties.

- Biological Studies: This compound can be used as a probe to study the interactions of nitroaromatic compounds with biological systems, including their metabolism and toxicity.

Chemical Reactions and Modifications

This compound can undergo various chemical reactions that can modify its structure and properties.

- Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium dithionite. The major product formed in this reaction is 3-(isopropylthio)-N-(3-aminophenyl)benzamide.

- Oxidation: The isopropylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid. The major products formed are 3-(isopropylsulfinyl)-N-(3-nitrophenyl)benzamide or 3-(isopropylsulfonyl)-N-(3-nitrophenyl)benzamide.

- Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Various substituted benzamides can be produced depending on the nucleophile used.

Related Compounds

Other related benzamide compounds with similar applications include:

- 3-(isopropylthio)-N-(4-nitrophenyl)benzamide, which also has applications in medicinal chemistry, materials science, and biological studies. It can undergo reduction to form 3-(isopropylthio)-N-(4-aminophenyl)benzamide and oxidation to form 3-(isopropylsulfinyl)-N-(4-nitrophenyl)benzamide or 3-(isopropylsulfonyl)-N-(4-nitrophenyl)benzamide.

- N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide, which has shown anti-inflammatory potency and is of interest as a possible 5-lipoxygenase (5-LOX) inhibitor .

Data Table

| Property | Description |

|---|---|

| Chemical Class | Benzamide |

| Substituents | Isopropylthio group, nitrophenyl group |

| Potential Reactions | Reduction, oxidation, nucleophilic aromatic substitution |

| Applications | Medicinal chemistry, materials science, biological studies |

| Mechanism of Action | Binding to enzymes or receptors, bioreduction of the nitro group |

| Related Compounds | 3-(isopropylthio)-N-(4-nitrophenyl)benzamide, N-(2-aminoethyl)-N-benzyloxyphenyl benzamides |

Case Studies

Mechanism of Action

The mechanism of action of 3-(isopropylthio)-N-(3-nitrophenyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Nitro-Substituted Benzamides

Key Compounds :

- 4-Nitro-N-(3-nitrophenyl)benzamide (): Features nitro groups at both the 4-position (benzoyl) and 3-position (aniline). Used as a stable derivative in laboratory courses due to its crystallinity .

- N-(2-Nitrophenyl)benzamide (): Nitro group at the 2-position (aniline). Positional isomerism impacts molecular packing, as seen in its single-crystal X-ray structure .

Comparison :

Halogen-Substituted Benzamides

Key Compounds :

- 3-Chloro-N-phenyl-phthalimide (): Chloro substituent at the 3-position. Used in polymer synthesis due to its stability and reactivity in forming anhydrides .

- 3-[(3-Chlorobenzoyl)amino]-N-isopropylbenzamide (): Chloro group at the 3-position (benzoyl) and isopropylamide. Likely exhibits different solubility profiles compared to the target compound due to halogen vs. nitro substituents .

Comparison :

Sulfur-Containing Benzamides

Key Compounds :

- 3-{[(4-Bromophenyl)Amino]Sulfonyl}-N-(3-Nitrophenyl)Benzamide (): Contains a sulfonamide group and bromine. The sulfonyl group increases polarity compared to the target compound’s thioether .

- 3-(Isopropylsulfonyl)-N-(6-Methylbenzo[d]Thiazol-2-yl)-N-(Pyridin-4-ylMethyl)Benzamide (): Features a sulfonyl group and heterocyclic moieties. Sulfonyl groups enhance oxidative stability but reduce nucleophilicity compared to thioethers .

Comparison :

Bioactive Benzamides

Key Compounds :

Comparison :

- Functional Group Impact : The nitro group in the target compound may reduce bioavailability compared to trifluoromethyl groups but could improve binding to nitroreductase enzymes in prodrug applications .

Data Table: Comparative Analysis of Benzamide Derivatives

Research Findings and Implications

- Synthesis : Benzamides with nitro groups are typically synthesized via acylation of nitroanilines, as demonstrated in .

- Crystallinity : Nitro groups enhance crystallinity, making derivatives like 4-nitro-N-(3-nitrophenyl)benzamide useful in educational settings .

- Bioactivity : Trifluoromethyl and sulfonyl groups (e.g., flutolanil) improve pesticidal activity, whereas nitro groups may limit bioavailability .

Biological Activity

3-(Isopropylthio)-N-(3-nitrophenyl)benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer research and enzymatic inhibition. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula . Its structure includes a benzamide moiety with an isopropylthio group and a nitrophenyl substituent, which may contribute to its biological properties.

The biological activity of this compound is primarily linked to its ability to inhibit specific enzymes involved in critical metabolic pathways. One of the notable targets is the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), which plays a significant role in the kynurenine pathway. IDO1 is implicated in immune response modulation and cancer progression. Inhibition of this enzyme can restore immune function against tumors, making IDO1 inhibitors a focus for cancer immunotherapy .

Biological Activity Data

Research has demonstrated that derivatives similar to this compound exhibit various biological activities, including:

- Anticancer Activity : Compounds with structural similarities have shown efficacy in reducing cell viability across multiple cancer cell lines.

- Enzyme Inhibition : The compound's ability to inhibit IDO1 has been documented, with IC50 values indicating significant potency against this target.

Table 1: Biological Activities of Related Compounds

| Compound Name | Target Enzyme | IC50 (nM) | Cell Lines Tested | Observations |

|---|---|---|---|---|

| This compound | IDO1 | TBD | Various cancer cell lines | Potential immune modulation |

| Thiadiazole Derivative | IKKβ | 50-100 | HL-60, SK-MEL-1 | Induces apoptosis and decreases viability |

| Quinazoline Derivative | α-Glucosidase | TBD | Hematological parameters | Antihyperlipemic potential observed |

Case Studies

Several studies have explored the anticancer effects of compounds related to this compound:

- Study on Thiadiazole Derivatives : A study indicated that thiadiazole derivatives exhibited significant anticancer activity against human leukemia and melanoma cell lines. The mechanism involved induction of apoptosis and inhibition of cell proliferation .

- Quinazoline Series Investigation : Research on quinazoline derivatives showed promising results in reducing cholesterol and triglyceride levels while also demonstrating anticancer properties through enzyme inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.